(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone
Description
Properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S2/c1-11-15-13(10-21-11)14(18)17-6-4-16(5-7-17)12-2-8-22(19,20)9-3-12/h10,12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIXJPUESFVENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone)” typically involves multi-step organic synthesis. The process may start with the preparation of the individual moieties, followed by their coupling under specific reaction conditions. For example:
Preparation of the piperazine derivative: This may involve the reaction of piperazine with a suitable thiopyran derivative under controlled conditions.
Formation of the thiazole moiety: This could involve the synthesis of 2-methylthiazole through a cyclization reaction.
Coupling reaction: The final step would involve coupling the piperazine-thiopyran intermediate with the thiazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: Nucleophilic substitution reactions may occur at the piperazine or thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiopyran ring could yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
The compound may be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, such compounds could be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone)” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone: is similar to other compounds containing piperazine, thiazole, and thiopyran moieties.
Piperazine derivatives: Often used in pharmaceuticals for their psychoactive properties.
Thiazole derivatives: Known for their antimicrobial and anti-inflammatory activities.
Thiopyran derivatives: Studied for their potential in treating various diseases.
Uniqueness
The uniqueness of “this compound)” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.
Biological Activity
The compound (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone is a novel piperazine derivative which has garnered interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A piperazine ring , known for its diverse pharmacological activities.
- A dioxidotetrahydrothiopyran moiety , which may enhance biological interactions due to the presence of sulfur.
- A methylthiazole group , which is often associated with antimicrobial and antifungal properties.
The molecular formula of this compound is with a molecular weight of 312.39 g/mol.
Biological Activity
The biological activity of this compound can be inferred from its structural components and related compounds. Key areas of potential activity include:
1. Antimicrobial Activity
Compounds with thiazole and piperazine structures have been documented to exhibit significant antimicrobial properties. The presence of the methylthiazole group suggests potential efficacy against various bacterial strains.
2. CNS Activity
Piperazine derivatives are often linked to central nervous system (CNS) effects, including anxiolytic and antidepressant activities. This compound's structure may confer similar effects, warranting further investigation into its psychotropic potential.
3. Anti-inflammatory Properties
Research indicates that compounds featuring thiopyran structures can exhibit anti-inflammatory effects, potentially making this compound useful in treating inflammatory conditions.
Research Findings and Case Studies
Recent studies have employed computational methods to predict the biological activity of similar compounds. For example, tools like PASS (Prediction of Activity Spectra for Substances) have been utilized to assess the expected pharmacological profiles based on molecular structure.
Table 1: Predicted Biological Activities
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the piperazine ring.
- Introduction of the dioxidotetrahydrothiopyran moiety through cyclization reactions.
- Coupling with the 2-methylthiazole component via nucleophilic substitution or similar methodologies.
Each step requires optimization to ensure high yield and purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodological Answer : Multi-step synthesis typically involves coupling a piperazine derivative with a thiopyran or thiazole precursor. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF or THF under nitrogen .
- Sulfone oxidation : Treat the thiopyran intermediate with oxone or mCPBA in a polar solvent (e.g., methanol/water) at 0–25°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical Parameters : Solvent polarity, reaction temperature, and catalyst stoichiometry significantly impact yield. For example, excessive oxidant in sulfonation can lead to over-oxidation byproducts .
Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the piperazine (δ 2.5–3.5 ppm), thiopyran sulfone (δ 3.8–4.2 ppm), and thiazole (δ 6.8–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., monoclinic system, space group P21/c) .
- Example Data :
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell (Å) | a = 6.0686, b = 18.6887, c = 14.9734 |
| β Angle (°) | 91.559 |
Q. What in vitro assays are suitable for preliminary biological activity profiling?
- Methodological Answer :
- Kinase Inhibition : Screen against kinases (e.g., PI3K, EGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial Activity : Test MIC values against S. aureus or E. coli via broth microdilution (CLSI guidelines) .
- Cytotoxicity : Assess IC50 in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
- Key Controls : Include reference compounds (e.g., staurosporine for kinases, ciprofloxacin for bacteria) to validate assay conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer :
- Piperazine Substituents : Replace the sulfone group with carbonyl or alkyl chains to modulate solubility and target affinity .
- Thiazole Modifications : Introduce electron-withdrawing groups (e.g., -NO2) to enhance π-π stacking with hydrophobic binding pockets .
- Bioisosteric Replacement : Substitute thiopyran with tetrahydrofuran to reduce metabolic instability .
- Data Interpretation : Use IC50 shifts (>10-fold) to identify critical pharmacophores .
Q. What computational strategies predict binding modes and target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding sites (PDB: 1XKK) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
- Pharmacophore Mapping : Identify hydrogen-bond acceptors (sulfone) and hydrophobic features (thiazole methyl) using LigandScout .
Q. How can contradictory bioactivity data across assays be resolved?
- Methodological Answer :
- Purity Verification : Re-analyze compound batches via HPLC-MS to rule out impurities (>99% purity required) .
- Assay Replication : Repeat experiments in orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Buffer Optimization : Adjust pH (7.4 vs. 6.5) or ionic strength to mimic physiological conditions .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Test slow evaporation in ethanol/water (1:1) or DMSO/hexane .
- Temperature Gradients : Gradual cooling from 40°C to 4°C to promote nucleation .
- Additives : Use seed crystals or 5% DMSO to enhance crystal quality .
Q. How are stability and degradation profiles assessed under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to 0.1 M HCl (40°C, 24 hr), 0.1 M NaOH (40°C, 24 hr), or H2O2 (3%, 6 hr) .
- LC-MS Analysis : Identify degradation products (e.g., sulfone hydrolysis to sulfonic acid) .
- Storage Conditions : Store at -20°C in amber vials under argon to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
